molecular formula C16H23BrN2O3 B1679305 Remoxipride CAS No. 80125-14-0

Remoxipride

Cat. No. B1679305
CAS RN: 80125-14-0
M. Wt: 371.27 g/mol
InChI Key: GUJRSXAPGDDABA-NSHDSACASA-N
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Description

Remoxipride is an atypical antipsychotic agent that is specific for dopamine D2 receptors . It was approved in the UK in 1989 but was withdrawn in 1993 due to an increased incidence of aplastic anemia .


Molecular Structure Analysis

The molecular formula of Remoxipride is C16H23BrN2O3 . The structure includes a dimethoxybenzene . The IUPAC name is 3-bromo-N-[[ (2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide .


Physical And Chemical Properties Analysis

Remoxipride has a molecular weight of 371.27 g/mol . It is approximately 90% bioavailable .

Scientific Research Applications

Novel Therapeutic Approaches in Schizophrenia

Remoxipride has been investigated for its therapeutic effects in schizophrenia, demonstrating its potential as a novel substituted benzamide derivative with specific dopamine D2-receptor blocking properties. A study involving inpatients with a DSM-III diagnosis of schizophrenia treated with remoxipride showed clinically significant improvement, with minimal adverse events and no abnormalities in clinical chemistry, haematology, cardiovascular assessments, or EEG recordings (Lindström et al., 2004).

Investigations in Alcohol Seeking and Consumption

Research has explored remoxipride's effects on ethanol seeking and drinking behaviors, where it was found to decrease responding that results in the presentation of small amounts of ethanol in limited-access paradigms. This study separates ethanol-directed appetitive and consummatory responses, indicating that remoxipride dose-dependently decreased the number of appetitive responses, highlighting its potential in understanding and treating alcohol-related disorders (Czachowski et al., 2002).

Effects on Sleep-Waking Patterns and EEG Activity

The antipsychotic effects of remoxipride on sleep-waking patterns and EEG activity were studied, showing that remoxipride, unlike haloperidol, has weak or no sedative effects. This research suggests that D2 receptors might not be involved in the regulation of sleep and sedation, providing insights into the differential impacts of antipsychotics on sleep architecture (Ongini et al., 2005).

Pharmacological Profile and Clinical Efficacy

Remoxipride's pharmacology, emphasizing its selectivity for dopamine D2 receptors and minimal cataleptic effects, has been extensively reviewed. Despite its withdrawal from the market due to concerns over aplastic anemia, remoxipride has contributed significantly to neurochemical and behavioral studies, offering valuable insights into the development of antipsychotic drugs with lower risks of extrapyramidal symptoms (Nadal, 2006).

Applications in Parkinson's Disease

A pilot study explored remoxipride's efficacy in treating levodopa-induced psychosis in Parkinson's disease, showing significant symptom improvement in most patients without motor complications. This study highlights remoxipride's potential as a safe and effective treatment for psychosis in Parkinson's disease, warranting further investigation (Mendis et al., 2004).

Analytical Methodologies for Remoxipride

The development and validation of analytical methods to detect low concentrations of remoxipride in plasma, brain homogenate, and brain microdialysate samples using online solid phase extraction with liquid chromatography-tandem mass spectrometry are crucial for supporting pharmacological research. These methods facilitate the investigation of remoxipride's mechanisms of action and pharmacokinetics, especially in studies involving small animals (Stevens et al., 2010).

properties

IUPAC Name

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJRSXAPGDDABA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117591-79-4 (mono-hydrochloride monohydrate), 73220-03-8 (mono-hydrochloride)
Record name Remoxipride [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID6045668
Record name Remoxipride
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Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Remoxipride
Source Human Metabolome Database (HMDB)
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Solubility

1.27e-01 g/L
Record name Remoxipride
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Mechanism of Action

Remoxipride is an atypical antipsychotic dopamine D2 antagonist. Chronic use upregulates the expression of D2 receptors, while downregulating the expression of D1 and D5 receptors in the prefrontal cortex. This activity may be related to the antipsychotic activity of remoxipride. Remoxipride displays weaker binding to D2 dopaminergic receptors that dopamine. This weaker binding is thought to account for the reduced incidence of Parkinsonism. Remoxipride also increases expression of the protein _Fos_ in the nucleus accumbens but not the dorsolateral striatum, which may be responsible for a reduced incidence of extrapyramidal symptoms.
Record name Remoxipride
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Product Name

Remoxipride

CAS RN

80125-14-0
Record name Remoxipride
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Record name Remoxipride [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remoxipride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00409
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Record name Remoxipride
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Record name REMOXIPRIDE
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Record name Remoxipride
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URL http://www.hmdb.ca/metabolites/HMDB0014553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,530
Citations
T Lewander, SE Westerbergh… - Acta Psychiatrica …, 1990 - Wiley Online Library
… remoxipride in open and double-blind comparative clinical trials. In this chapter we summarize the clinical experience with remoxipride… patients with remoxipride or haloperidol in double …
Number of citations: 161 onlinelibrary.wiley.com
C Köhler, H Hall, O Magnusson… - Acta Psychiatrica …, 1990 - Wiley Online Library
… remoxipride displaced different radioligands at the dopamine D2, but not the DI receptor. Remoxipride … The affinity of remoxipride for the D2 receptor was low in vitro, while in vivo, the …
Number of citations: 92 onlinelibrary.wiley.com
SO Ögren, L FIoryall, H Hall… - Acta Psychiatrica …, 1990 - Wiley Online Library
… remoxipride has weaker antagonistic effects towards presynaptic dopamine activity compared to its effects on postsynaptically mediated activity. Remoxipride … tendency of remoxipride to …
Number of citations: 80 onlinelibrary.wiley.com
J Walinder, AC Holm - Acta Psychiatrica Scandinavica, 1990 - Wiley Online Library
… remoxipride during a 12 month long‐term study and to evaluate safety, tolerability and efficacy of remoxipride … A total of 145 patients were treated with remoxipride for at least 12 months. …
Number of citations: 27 onlinelibrary.wiley.com
C Von Bahr, G Movin, WA Yisak… - Acta Psychiatrica …, 1990 - Wiley Online Library
… remoxipride has a good antipsychotic effect (3). As a dopamine receptor antagonist, remoxipride … In this respect remoxipride differs from the classical neuroleptics. Its pharmacological …
Number of citations: 25 onlinelibrary.wiley.com
SO Ögren, H Hall, C Köhler, O Magnusson… - European journal of …, 1984 - Elsevier
… The novel substituted benzamide, remoxipride, preferentially blocked apomorphine-… The potency of remoxipride was about 50 times higher than that of sulpiride. Remoxipride caused a …
Number of citations: 258 www.sciencedirect.com
G Movin‐Osswald, J Boelaert… - British journal of …, 1993 - Wiley Online Library
… remoxipride hydrochloride 100 mg was administered, and blood and urine were collected over 48 h. Concentrations of remoxipride … , the AUC and Cmax of remoxipride were increased …
Number of citations: 12 bpspubs.onlinelibrary.wiley.com
N Keks, J McGrath, T Lambert, S Catts… - Acta Psychiatrica …, 1994 - Wiley Online Library
… remoxipride patients reported more insomnia. There were no differences between remoxipride … The results indicate that remoxipride has similar antipsychotic efficacy to thioridazine but …
Number of citations: 42 onlinelibrary.wiley.com
G Movin‐Osswald… - British journal of clinical …, 1991 - Wiley Online Library
… remoxipride formulations on plasma prolactin concentrations was also studied. 2. The volume of distribution of remoxipride … after all four remoxipride administrations and independent of …
Number of citations: 22 bpspubs.onlinelibrary.wiley.com
R Nadal - CNS Drug Reviews, 2001 - Wiley Online Library
… The clinical efficacy of remoxipride is similar to that of … remoxipride, this drug has been found to exhibit relatively high selectivity for dopamine D 2 receptors making remoxipride an …
Number of citations: 28 onlinelibrary.wiley.com

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